![molecular formula C16H15FN4OS B3014478 (E)-N'-(5-(4-fluorophenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide CAS No. 304684-27-3](/img/structure/B3014478.png)
(E)-N'-(5-(4-fluorophenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide
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Overview
Description
The compound is a thieno[2,3-d]pyrimidin-4-one derivative, which is a type of heterocyclic compound. These compounds are often studied for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thieno[2,3-d]pyrimidin-4-ones can be synthesized through various methods. For instance, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives .Molecular Structure Analysis
The molecular structure of this compound would likely involve a thieno[2,3-d]pyrimidin-4-one core, with various substituents attached to it. The exact structure would depend on the positions and nature of these substituents .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Thieno[2,3-d]pyrimidin-4-ones can undergo various reactions, including chalcogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties of thieno[2,3-d]pyrimidin-4-ones can be inferred from related compounds .Scientific Research Applications
- The reaction proceeds under mild conditions, can be executed on a gram scale, and exhibits broad functional group tolerance .
Metal-Free C-3 Chalcogenation
Inhibition of Phosphodiesterase 10A (PDE10A)
Mechanism of Action
Target of Action
The primary targets of this compound are the enzymes involved in the one-carbon metabolism . These include 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase) . These enzymes play a crucial role in the de novo purine biosynthesis pathway .
Mode of Action
The compound interacts with its targets by inhibiting their activity . It binds to the active sites of AICARFTase and GARFTase, preventing them from catalyzing their respective reactions in the purine biosynthesis pathway .
Biochemical Pathways
The affected pathway is the de novo purine biosynthesis pathway . This pathway is responsible for the synthesis of purine nucleotides, which are essential components of DNA and RNA. By inhibiting AICARFTase and GARFTase, the compound disrupts this pathway, leading to a decrease in the production of purine nucleotides .
Pharmacokinetics
The compound’s potency towards cells expressing folate receptors suggests that it may be selectively transported into these cells . This could potentially enhance its bioavailability in tissues where these receptors are expressed.
Result of Action
The inhibition of the de novo purine biosynthesis pathway can lead to a decrease in the proliferation of cells . This is because purine nucleotides are essential for DNA replication and RNA synthesis, which are necessary for cell division. Therefore, the compound’s action could potentially have anti-proliferative effects .
Future Directions
properties
IUPAC Name |
N'-[5-(4-fluorophenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4OS/c1-10-19-15-14(16(22)21(10)18-9-20(2)3)13(8-23-15)11-4-6-12(17)7-5-11/h4-9H,1-3H3/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWCHYKYNZFBPY-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)N1N=CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)N1/N=C/N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(5-(4-fluorophenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide |
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